molecular formula C24H27NO3 B7436260 N-cyclopropyl-4-(1,3-dioxolan-2-yl)-N-[3-(2-methylphenyl)cyclobutyl]benzamide

N-cyclopropyl-4-(1,3-dioxolan-2-yl)-N-[3-(2-methylphenyl)cyclobutyl]benzamide

Cat. No. B7436260
M. Wt: 377.5 g/mol
InChI Key: KJROUPNKAZJQNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-4-(1,3-dioxolan-2-yl)-N-[3-(2-methylphenyl)cyclobutyl]benzamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a potent inhibitor of a specific enzyme, making it an attractive target for drug development.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(1,3-dioxolan-2-yl)-N-[3-(2-methylphenyl)cyclobutyl]benzamide involves the inhibition of a specific enzyme. This enzyme plays a critical role in a variety of biological processes, including cell proliferation and differentiation. By inhibiting this enzyme, this compound has the potential to modulate these processes and may have therapeutic applications.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of the target enzyme in a dose-dependent manner. Additionally, this compound has been shown to have anti-proliferative effects in cancer cells. In vivo studies have yet to be conducted, but the potential therapeutic applications of this compound warrant further investigation.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N-cyclopropyl-4-(1,3-dioxolan-2-yl)-N-[3-(2-methylphenyl)cyclobutyl]benzamide is its potency as an enzyme inhibitor. This makes it an attractive tool compound for biochemical and physiological studies. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on N-cyclopropyl-4-(1,3-dioxolan-2-yl)-N-[3-(2-methylphenyl)cyclobutyl]benzamide. One area of interest is the development of this compound as a therapeutic agent for the treatment of cancer. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify additional targets for its inhibition. Finally, the development of more soluble analogs of this compound could improve its utility as a tool compound in biochemical and physiological studies.

Synthesis Methods

The synthesis of N-cyclopropyl-4-(1,3-dioxolan-2-yl)-N-[3-(2-methylphenyl)cyclobutyl]benzamide involves a multi-step process that begins with the preparation of the starting materials. The key step in the synthesis is the formation of the cyclobutyl ring, which is achieved through a ring-closing metathesis reaction. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

N-cyclopropyl-4-(1,3-dioxolan-2-yl)-N-[3-(2-methylphenyl)cyclobutyl]benzamide has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to be a potent inhibitor of a specific enzyme, making it a promising target for drug development. Additionally, it has been investigated for its potential use as a tool compound in biochemical and physiological studies.

properties

IUPAC Name

N-cyclopropyl-4-(1,3-dioxolan-2-yl)-N-[3-(2-methylphenyl)cyclobutyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO3/c1-16-4-2-3-5-22(16)19-14-21(15-19)25(20-10-11-20)23(26)17-6-8-18(9-7-17)24-27-12-13-28-24/h2-9,19-21,24H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJROUPNKAZJQNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC(C2)N(C3CC3)C(=O)C4=CC=C(C=C4)C5OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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